3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple functional groups. The compound's complete International Union of Pure and Applied Chemistry name precisely describes its molecular architecture: 3-[(2,6-dichlorobenzyl)oxy]-1-benzothiophene-2-carbonitrile, which systematically identifies each structural component and its positional relationship within the overall molecular framework. This naming convention ensures unambiguous identification of the compound across scientific literature and chemical databases.
The molecular structure can be precisely defined through multiple identification systems, with the compound bearing the Chemical Abstracts Service registry number 303985-37-7, providing a unique identifier for database searches and regulatory documentation. The molecular formula C₁₆H₉Cl₂NOS accurately represents the atomic composition, indicating the presence of sixteen carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom within the molecular structure. The molecular weight has been consistently reported as 334.21-334.22 grams per mole across multiple sources, confirming the structural assignments.
The Simplified Molecular Input Line Entry System representation N#CC1=C(OCC2=C(Cl)C=CC=C2Cl)C3=CC=CC=C3S1 provides a text-based description of the molecular connectivity, clearly showing the benzothiophene core (C3=CC=CC=C3S1), the carbonitrile group (N#C), and the dichlorophenylmethoxy substituent (OCC2=C(Cl)C=CC=C2Cl). The International Chemical Identifier code 1S/C16H9Cl2NOS/c17-12-5-3-6-13(18)11(12)9-20-16-10-4-1-2-7-14(10)21-15(16)8-19/h1-7H,9H2 and its corresponding key PNWIJWSFUGGISA-UHFFFAOYSA-N provide additional structural verification through standardized chemical information systems.
The structural architecture reveals a benzothiophene nucleus substituted at position 2 with a carbonitrile group and at position 3 with a methoxy bridge connecting to a 2,6-dichlorophenyl ring. This arrangement creates a complex three-dimensional molecular geometry where the planar benzothiophene system is connected through the flexible methoxy linkage to the dichlorophenyl group, potentially allowing for conformational flexibility depending on the chemical environment and intermolecular interactions.
Historical Context of Benzothiophene Carbonitrile Derivatives in Organic Chemistry
The development of benzothiophene carbonitrile derivatives represents a significant milestone in the evolution of heterocyclic organic chemistry, with their synthesis and characterization reflecting advances in both theoretical understanding and practical synthetic methodologies. Historical research into benzothiophene systems began with the recognition of their natural occurrence in petroleum-related deposits such as lignite tar, where benzothiophene itself was first identified as an aromatic organic compound with properties similar to naphthalene. This initial discovery prompted extensive investigation into the chemical behavior and potential applications of benzothiophene-based structures.
The introduction of carbonitrile functionality into benzothiophene systems emerged from broader research into electron-withdrawing substituents and their effects on aromatic heterocyclic properties. Early synthetic approaches to benzothiophene carbonitriles utilized traditional organic transformation methods, including cyanation reactions and cyclization processes that could generate the desired heterocyclic framework while maintaining the carbonitrile group. These pioneering studies established fundamental synthetic pathways that continue to influence modern approaches to benzothiophene carbonitrile synthesis.
Contemporary research has significantly expanded the synthetic toolkit available for constructing benzothiophene carbonitrile derivatives, with modern methodologies incorporating advanced catalytic systems and innovative reaction strategies. Recent studies have demonstrated elegant approaches such as aryne reactions with alkynyl sulfides, which provide efficient routes to substituted benzothiophene systems with diverse substitution patterns. Additionally, gold-catalyzed intermolecular alkyne oxyarylation reactions have emerged as powerful tools for introducing complex substituents at specific positions of the benzothiophene framework.
The historical progression of benzothiophene carbonitrile chemistry reflects broader trends in organic synthesis, including the development of more selective and efficient synthetic methods, improved understanding of structure-property relationships, and increased appreciation for the role of heterocyclic compounds in both materials science and biological applications. Patent literature from the late twentieth century demonstrates increasing commercial interest in benzothiophene derivatives, with documented synthetic processes for producing substituted 2-benzothiophenecarboxylic acids and related carbonitrile compounds. These developments established the foundation for current research into more complex derivatives such as this compound.
Modern synthetic approaches to benzothiophene carbonitriles often employ multi-step strategies that allow for precise control over substitution patterns and functional group compatibility. Research has shown that the synthesis of complex benzothiophene derivatives typically involves careful selection of starting materials, reaction conditions, and purification methods to achieve desired structural outcomes. The development of these synthetic methodologies has enabled the preparation of increasingly sophisticated benzothiophene carbonitrile derivatives with tailored properties for specific applications.
Significance of Substituent Patterns in Aryloxybenzothiophene Systems
The substituent pattern present in this compound exemplifies the strategic importance of functional group positioning in determining the overall properties and potential applications of aryloxybenzothiophene systems. The specific arrangement of chlorine atoms at the 2,6-positions of the phenyl ring creates a unique electronic environment that significantly influences the compound's chemical behavior and physical properties. Research has demonstrated that halogen substitution patterns on aromatic rings can dramatically affect molecular reactivity, with chlorine atoms serving as both electron-withdrawing groups and potential sites for further chemical modification.
The methoxy bridge connecting the dichlorophenyl group to the benzothiophene core represents a critical structural feature that influences both the compound's conformational flexibility and its electronic properties. This ether linkage provides a degree of rotational freedom that may allow the molecule to adopt different conformations depending on its chemical environment, potentially affecting its interactions with other molecules or materials. Studies of similar aryloxybenzothiophene systems have revealed that the nature and length of the connecting bridge can significantly influence the compound's overall properties and applications.
The positioning of the carbonitrile group at the 2-position of the benzothiophene ring creates an additional layer of structural complexity that affects the molecule's electronic distribution and potential reactivity patterns. Carbonitrile groups are known to be strong electron-withdrawing substituents that can polarize aromatic systems and influence both chemical reactivity and physical properties such as solubility and melting point. Research into benzothiophene carbonitrile derivatives has shown that the position of the carbonitrile group relative to other substituents can significantly affect the compound's behavior in various chemical transformations.
| Substituent Type | Position | Electronic Effect | Structural Impact |
|---|---|---|---|
| Dichlorophenyl | 3-position via methoxy bridge | Electron-withdrawing | Conformational flexibility |
| Carbonitrile | 2-position | Strong electron-withdrawing | Planar geometry requirement |
| Methoxy bridge | Connecting positions | Electron-donating/withdrawing | Rotational freedom |
| Benzothiophene core | Central framework | Aromatic stabilization | Rigid planar structure |
The combination of these substituent patterns creates a molecule with complex electronic characteristics that may exhibit unique properties not found in simpler benzothiophene derivatives. The presence of multiple electron-withdrawing groups (chlorine atoms and carbonitrile) balanced by the electron-donating character of the ether oxygen creates an intricate electronic landscape that could influence the compound's behavior in various chemical environments. Research has indicated that such electronic complexity often correlates with interesting chemical and physical properties that make these compounds valuable for specialized applications.
The significance of this particular substituent arrangement extends beyond simple electronic effects to encompass potential applications in materials science and synthetic chemistry. The presence of multiple functional groups provides numerous opportunities for further chemical modification, while the overall molecular architecture suggests potential utility in applications requiring specific electronic or steric properties. Studies of related benzothiophene systems have demonstrated that careful control of substituent patterns enables the fine-tuning of molecular properties for specific applications, highlighting the importance of understanding structure-property relationships in these complex heterocyclic systems.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS/c17-12-5-3-6-13(18)11(12)9-20-16-10-4-1-2-7-14(10)21-15(16)8-19/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWIJWSFUGGISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the 2,6-Dichlorophenyl Methoxy Group: This step often involves nucleophilic substitution reactions where a suitable leaving group on the benzothiophene core is replaced by the 2,6-dichlorophenyl methoxy group.
Addition of the Nitrile Group: This can be done through cyanation reactions, where a suitable precursor is converted to the nitrile group under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile group (-C≡N) and methoxy substituent serve as key sites for nucleophilic attack.
For example, treatment with pyridine hydrochloride at elevated temperatures cleaves the methoxy group, yielding hydroxylated benzothiophene derivatives . The carbonitrile group reacts with amines to form amidine or carboxamide derivatives under mild conditions.
Oxidation and Reduction Reactions
The benzothiophene ring and substituents undergo redox transformations:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ or H₂O₂/Fe³⁺ | Sulfur atom oxidation to sulfoxide or sulfone | |
| Reduction | LiAlH₄ or H₂/Pd-C | Carbonitrile reduction to primary amine |
Oxidation of the sulfur atom in the benzothiophene core produces sulfoxide or sulfone derivatives, altering electronic properties and potential bioactivity. Reduction of the nitrile group generates a primary amine, enabling further functionalization.
Cross-Coupling Reactions
The dichlorophenyl and benzothiophene moieties participate in catalytic coupling processes:
| Reaction Type | Catalyst/Base | Conditions | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 24h | 81–92% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, NEt₃ | THF, reflux | 75–88% |
These reactions enable aryl-aryl or alkyne couplings at the iodinated positions of related benzothiophene derivatives . For example, Suzuki–Miyaura coupling with boronic acids introduces aryl groups, enhancing structural diversity for drug discovery .
Hydrolysis and Cyclization
The carbonitrile group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), reflux | Conversion to carboxylic acid | |
| Basic Hydrolysis | NaOH/H₂O, heat | Formation of carboxamide intermediates |
Controlled hydrolysis produces carboxamides or carboxylic acids, which serve as precursors for further derivatization. Cyclization reactions with hydrazines or hydroxylamines generate heterocyclic systems like triazoles or oxadiazoles.
Electrophilic Aromatic Substitution
The electron-rich benzothiophene ring undergoes halogenation or nitration:
| Reaction Type | Reagents | Position | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 or C-6 | |
| Halogenation | Cl₂/FeCl₃ or Br₂/AlBr₃ | C-5 |
Electrophilic attack occurs preferentially at the C-5 position of the benzothiophene ring due to directing effects of the methoxy and carbonitrile groups.
Mechanistic Insights
-
Nucleophilic Substitution : The carbonitrile group’s electrophilic carbon is susceptible to attack by soft nucleophiles (e.g., thiols), proceeding via a tetrahedral intermediate.
-
Coupling Reactions : Palladium-catalyzed steps involve oxidative addition of aryl halides, transmetallation with boronic acids, and reductive elimination .
-
Oxidation : The sulfur atom’s lone pairs facilitate oxidation to sulfoxide intermediates, which further react to form sulfones.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit promising anticancer properties. Specifically, 3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile has been investigated for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that this compound selectively induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .
Mechanistic Insights
The compound's efficacy is attributed to its interaction with specific molecular targets involved in cancer progression. For instance, it has been shown to modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Agricultural Applications
Pesticidal Properties
this compound has been evaluated for its pesticidal activity against various agricultural pests. Studies have indicated that the compound exhibits significant insecticidal properties against pests such as aphids and beetles. Its mode of action involves disrupting the nervous system of these insects, leading to paralysis and death .
Herbicidal Activity
Additionally, the compound has shown herbicidal activity, making it a candidate for development as a selective herbicide. Research indicates that it effectively inhibits the growth of certain weed species without adversely affecting crop plants .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved performance characteristics suitable for high-temperature applications .
Nanocomposites
The compound is also being investigated for use in nanocomposites, where it can enhance the electrical conductivity and thermal properties of the composite materials. This application is particularly relevant for developing advanced electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and the dichlorophenyl methoxy moiety can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
- 3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carboxamide
- 3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carboxylic acid
Comparison:
- Structural Differences: While the core benzothiophene structure is retained, the functional groups attached to the core differ, leading to variations in chemical properties and reactivity.
- Unique Features: The presence of the nitrile group in 3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile distinguishes it from its carboxamide and carboxylic acid counterparts, potentially offering different biological activities and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H12Cl2N2OS
- Molecular Weight : 351.25 g/mol
This compound features a benzothiophene core which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Anticancer Properties
Research has indicated that benzothiophene derivatives exhibit significant anticancer activities. Specifically, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism : The anticancer activity is often attributed to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival. HDAC inhibitors lead to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells .
| Study | Cell Lines Tested | IC50 Values | Mechanism |
|---|---|---|---|
| MCF-7 (breast) | 5 µM | HDAC inhibition | |
| HeLa (cervical) | 3 µM | Apoptosis induction |
Anti-inflammatory Activity
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study 1: In Vitro Analysis
In a study conducted on various cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth. The results indicated that at concentrations above 5 µM, significant apoptosis was observed in MCF-7 cells, suggesting its potential as an effective anticancer agent.
Case Study 2: In Vivo Efficacy
A preclinical study evaluated the compound's efficacy in mouse models of breast cancer. Mice treated with the compound showed a marked reduction in tumor size compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings.
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : By inhibiting HDACs, the compound alters gene expression patterns associated with cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
